molecular formula C22H25N3O8S2 B14780233 [(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate) CAS No. 16869-87-7

[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)imino]diethane-2,1-diyl bis(4-methylbenzenesulfonate)

Cat. No.: B14780233
CAS No.: 16869-87-7
M. Wt: 523.6 g/mol
InChI Key: YTPPSNBSRMDZBU-UHFFFAOYSA-N
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Description

4-methylbenzenesulfonic acid 2-[(2,4-dioxo-1H-pyrimidin-5-yl)-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring and a sulfonic acid ester group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid 2-[(2,4-dioxo-1H-pyrimidin-5-yl)-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl ester typically involves multiple steps. The process begins with the preparation of the pyrimidine derivative, followed by the introduction of the sulfonic acid ester group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-methylbenzenesulfonic acid 2-[(2,4-dioxo-1H-pyrimidin-5-yl)-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methylbenzenesulfonic acid 2-[(2,4-dioxo-1H-pyrimidin-5-yl)-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methylbenzenesulfonic acid 2-[(2,4-dioxo-1H-pyrimidin-5-yl)-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbenzenesulfonic acid 2-[(2,4-dioxo-1-pyrimidinyl)methoxy]ethyl ester
  • Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate

Uniqueness

4-methylbenzenesulfonic acid 2-[(2,4-dioxo-1H-pyrimidin-5-yl)-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl ester is unique due to its specific structural features, such as the combination of a pyrimidine ring and a sulfonic acid ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

16869-87-7

Molecular Formula

C22H25N3O8S2

Molecular Weight

523.6 g/mol

IUPAC Name

2-[(2,4-dioxo-1H-pyrimidin-5-yl)-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C22H25N3O8S2/c1-16-3-7-18(8-4-16)34(28,29)32-13-11-25(20-15-23-22(27)24-21(20)26)12-14-33-35(30,31)19-9-5-17(2)6-10-19/h3-10,15H,11-14H2,1-2H3,(H2,23,24,26,27)

InChI Key

YTPPSNBSRMDZBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN(CCOS(=O)(=O)C2=CC=C(C=C2)C)C3=CNC(=O)NC3=O

Origin of Product

United States

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